molecular formula C9H15NO2 B3351631 Methyl quinuclidine-3-carboxylate CAS No. 38206-86-9

Methyl quinuclidine-3-carboxylate

Cat. No. B3351631
CAS RN: 38206-86-9
M. Wt: 169.22 g/mol
InChI Key: RSOWDTALVBLZPE-UHFFFAOYSA-N
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Description

“Methyl quinuclidine-3-carboxylate hydrochloride” is a versatile building block that can be used to synthesize a variety of compounds . It is an intermediate in the production of high-quality research chemicals and reagents . The chemical formula is C9H15NO2·HCl .


Synthesis Analysis

The synthesis of “Methyl quinuclidine-3-carboxylate” involves several steps. For instance, ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .


Molecular Structure Analysis

The molecular structure of “Methyl quinuclidine-3-carboxylate” is represented by the chemical formula C9H15NO2 . The molecular weight is 169.221 Da .


Chemical Reactions Analysis

“Methyl quinuclidine-3-carboxylate” undergoes various chemical reactions. For instance, 3-quinuclidinone condenses with aldehydes under basic conditions . Autocondensation under similar conditions results in the a,@-unsaturated ketone dimer .


Physical And Chemical Properties Analysis

“Methyl quinuclidine-3-carboxylate” has a molecular formula of C9H15NO2 and a molecular weight of 169.221 Da .

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 3-quinuclidinecarboxylate hydrochloride”, indicates that it does not pose any identified hazards .

Future Directions

Quinuclidine-based derivatives have shown potential as anticholinesterase drugs . The quinuclidine core presents a good scaffold for cholinesterase binding, and bisquaternary quinuclidine derivatives could be considered as candidates worth further investigations as drugs acting in the cholinergic system .

properties

IUPAC Name

methyl 1-azabicyclo[2.2.2]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-6-10-4-2-7(8)3-5-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOWDTALVBLZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCC1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371728, DTXSID70902643
Record name METHYL QUINUCLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl quinuclidine-3-carboxylate

CAS RN

38206-86-9
Record name Methyl 3-quinuclidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38206-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL QUINUCLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Saunders, M Cassidy, SB Freedman… - Journal of medicinal …, 1990 - ACS Publications
… Accordingly, our attention was directed to the range of quinuclidine-based derivatives 5-28, all analogues of the known agonist methyl quinuclidine-3-carboxylate (29) ,17 listed in …
Number of citations: 215 pubs.acs.org
H Kooijman, JA Kanters, J Kroon… - … Section B: Structural …, 1993 - scripts.iucr.org
… a clear resemblance to methyl quinuclidine-3-carboxylate [1-… The confor- mation of methyl quinuclidine-3-carboxylate was … , with X = O in methyl quinuclidine-3- carboxylate and X = N in …
Number of citations: 4 scripts.iucr.org
J DOLBY, KH DAHLBOM - ACTA CHEMICA SCANDINAVICA, 1971 - actachemscand.org
… Similar con~ version of 3-substituted quinuclidine derivatives have not been reported, and it is of interest to note that the saturated analogue of 1, methyl quinuclidine-3carboxylate …
Number of citations: 7 actachemscand.org
G Lambrecht, E Mutschler - … of the Seventh Jerusalem Symposium on …, 1974 - Springer
… The reduction in activity is much more pronounced with the 3-Acetoxyquinuc1idine than with the Methyl Quinuclidine-3-carboxylate. In both cases the introduction of a methyl group …
Number of citations: 2 link.springer.com
SM Bromidge, F Brown, F Cassidy, MSG Clark… - Bioorganic & medicinal …, 1992 - Elsevier
Replacement of the ester group of methyl quinuclidine-3-carboxylate 2 with an oxime ether afforded a series of potent muscarinic agonists with efficacies ranging from full to partial …
Number of citations: 13 www.sciencedirect.com
BS Orlek, F Cassidy, MSG Clark, RE Faulkner… - Bioorganic & Medicinal …, 1994 - Elsevier
… Abstract: Replacement of the ester group in methyl quinuclidine-3-carboxylate 1 with a 1.2,4… Using the weak muscarinic agonist methyl quinuclidine-3-carboxylate 1 as a starting point, …
Number of citations: 8 www.sciencedirect.com
LJ Street, R Baker, T Book, CO Kneen… - Journal of medicinal …, 1990 - ACS Publications
… cyanohydrin procedure of Grab17 to convert quinuclidinone to methyl quinuclidine-3-carboxylate could not be used here because of theextreme resistance of hydroxy ester 49 to …
Number of citations: 160 pubs.acs.org
SG Michael - Journal of the Chemical Society, Chemical …, 1994 - pubs.rsc.org
… potent partial agonist with an affinity for muscarinic receptors comparable to that of the natural neurotransmitter acetylcholine and 16-fold greater than methyl quinuclidine-3-carboxylate …
Number of citations: 4 pubs.rsc.org
HJ Wadsworth, SM Jenkins, BS Orlek… - Journal of medicinal …, 1992 - ACS Publications
… The methyl ketone 5 was most conveniently prepared from methyl quinuclidine-3-carboxylate 36 via the methoxyamide 4 by the method of Weinreb.12 The methyl ketone thus derived …
Number of citations: 106 pubs.acs.org
SM Bromidge, F Brown, F Cassidy… - Journal of medicinal …, 1997 - ACS Publications
… In a preliminary study the ester group of methyl quinuclidine-3-carboxylate 2 was replaced by an aldoxime methyl ether group. This afforded 5a which showed improved affinity for …
Number of citations: 35 pubs.acs.org

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